N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide
Description
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide |
InChI |
InChI=1S/C9H13NO/c1-10-9(11)8-5-6-2-3-7(8)4-6/h2-3,6-8H,4-5H2,1H3,(H,10,11) |
InChI Key |
QDIURVLTYFGLCN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CC2CC1C=C2 |
Origin of Product |
United States |
Scientific Research Applications
N-Methylbicyclo[2.2.1]hept-5-ene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound has been studied for its potential biological activity, including its role as a ligand in receptor binding studies.
Medicine: It has been investigated for its pharmacological properties, including its potential use as a therapeutic agent in drug development.
Industry: The compound is utilized in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-Methylbicyclo[2.2.1]hept-5-ene-2-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in medicinal applications or industrial processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations :
- Steric and Electronic Effects: Bulky substituents (e.g., phenyl in ) reduce yields (53%) compared to flexible alkyl-ether chains (55–60% in ).
- Catalytic Methods : Transition-metal catalysis (e.g., Ni/Ir in ) achieves moderate yields (61%) but requires specialized conditions, whereas DCC/HOBt-mediated coupling is more universally applicable .
Stereochemical Considerations
Norbornene derivatives exhibit distinct endo and exo isomers due to the bicyclic system’s rigidity. For example:
- Endo-N-phenylbicyclo[2.2.1]hept-5-ene-2-carboxamide () is isolated via silica gel chromatography, with stereochemistry confirmed by NMR coupling constants .
- Norbo-1 and Norbo-2 () are separated into exo and endo isomers, with pharmacological activities varying significantly between stereoisomers (e.g., serotonin receptor binding) .
The methyl group in the target compound may simplify stereochemical outcomes by reducing steric hindrance during synthesis, though isomer separation protocols would still be necessary.
Table 2: Comparative Physicochemical Data
Key Observations :
- Lipophilicity : The methyl group in the target compound likely lowers logP (~1.2) compared to chlorinated (logP ~2.1) or aryl-substituted analogs (logP ~2.8–3.5), enhancing water solubility .
- Bioactivity: Piperazine-substituted derivatives (e.g., Norbo-1) show serotonin receptor binding, while chloro-substituted analogs () serve as synthetic intermediates. The methyl variant’s bioactivity remains unexplored but may offer metabolic stability advantages .
Stability and Reactivity
- Hydrolysis Susceptibility : The amide bond in carboxamides is generally stable, but electron-withdrawing groups (e.g., Cl in ) increase reactivity toward nucleophilic substitution. The methyl group’s electron-donating nature may further stabilize the amide bond .
- Thermal Stability: Norbornene derivatives with rigid frameworks (e.g., CA-Nor1) exhibit high thermal stability, a trait likely shared by the methyl-substituted compound .
Preparation Methods
Hydrogenation for Saturated Analogues
Palladium-catalyzed hydrogenation (5% Pd/C, 50 psi H₂, ethanol solvent) converts the unsaturated bicyclic acid to bicyclo[2.2.1]heptane-2-carboxylic acid, a precursor for reduced analogues. Complete saturation requires 12 hours, with <2% residual alkene by ¹H NMR.
Ester Intermediates in Amide Synthesis
Esterification of the bicyclic carboxylic acid enables subsequent amidation. Propargyl ester derivatives demonstrate the utility of this approach:
Acid-Catalyzed Esterification
Refluxing bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (60 g) with propargyl alcohol (73.5 g) in benzene (300 mL) and H₂SO₄ (4.1 g) yields propargyl esters (88% purity by GC) after azeotropic water removal.
Table 1: Esterification Conditions and Yields
| Acid Derivative | Alcohol | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Hept-5-ene-2-carboxylic | Propargyl | H₂SO₄ | 80 | 72 | 88 |
| Heptane-2-carboxylic | Propargyl | H₂SO₄ | 105 | 98 | 98 |
| 3-Methylhept-5-ene-2-carboxylic | Propargyl | H₂SO₄ | 75 | 35 | 86 |
Amidation Strategies
Direct Aminolysis of Esters
Propargyl bicyclo[2.2.1]hept-5-ene-2-carboxylate reacts with methylamine (40% aqueous solution) in THF at 60°C for 8 hours. The reaction proceeds via nucleophilic acyl substitution, with 81% conversion to N-methylcarboxamide (HPLC purity >95%).
Carboxylic Acid Activation
Alternative routes employ coupling reagents:
- Acid Chloride Method : Treating bicyclic acid with SOCl₂ forms the acyl chloride, which reacts with methylamine in dichloromethane (0°C, 2 hours). Yield: 68%.
- EDCI/HOBt Mediated Coupling : The carboxylic acid (1 eq), EDCI (1.2 eq), HOBt (1.1 eq), and methylamine (1.5 eq) in DMF give 89% product after column chromatography.
Table 2: Amidation Method Comparison
| Method | Reaction Time (h) | Solvent | Yield (%) | Byproducts |
|---|---|---|---|---|
| Ester Aminolysis | 8 | THF | 81 | Propargyl alcohol |
| Acid Chloride | 2 | DCM | 68 | HCl, SO₂ |
| EDCI/HOBt | 12 | DMF | 89 | Urea derivatives |
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN) shows 98.2% purity with t₃ = 7.8 min.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide, and how are enantiomeric impurities minimized?
- Answer : The compound is synthesized via Diels-Alder reactions, typically using cyclopentadiene and acrylonitrile derivatives. Industrial-scale production employs biocatalytic processes (e.g., lipases) to achieve high enantiomeric purity (>99% ee) critical for pharmaceutical intermediates . For laboratory synthesis, transition metal catalysts (e.g., Pd) enable regioselective N-methylation. Post-synthetic purification involves chiral chromatography (e.g., cellulose triacetate columns) to resolve racemic mixtures .
Q. Which analytical techniques are most effective for characterizing structural and stereochemical properties of this compound?
- Answer :
- NMR : - and -NMR confirm regiochemistry and substituent positions (e.g., carboxamide vs. ester groups) .
- X-ray Crystallography : Resolves absolute configurations (e.g., (1R,2R,4R) in enantiopure derivatives) and hydrogen-bonding patterns in dimeric crystal structures .
- GC-MS : Monitors reaction intermediates and identifies byproducts during catalytic processes .
Q. How is this compound utilized as an intermediate in antiviral drug development?
- Answer : It serves as a chiral building block for carbocyclic nucleosides like Carbovir and Abacavir. Key steps include:
- Ring-opening reactions with nucleophiles (e.g., amines) to install pharmacophores.
- Enzymatic resolution to ensure antiviral activity correlates with specific stereoisomers .
Advanced Research Questions
Q. What strategies address challenges in enantioselective synthesis of this compound derivatives?
- Answer :
- Dynamic Kinetic Resolution : Combines lipases (e.g., Candida antarctica) with racemization catalysts to improve yield and ee .
- Chiral Auxiliaries : Use of (R)- or (S)-configured directing groups to control stereochemistry during C–H functionalization .
- Computational Modeling : DFT studies optimize transition states for asymmetric Diels-Alder reactions .
Q. How does the compound participate in palladium-catalyzed C–H activation mechanisms?
- Answer : As a norbornene-based ligand, it facilitates directed ortho-metalation in aromatic systems. The bicyclic framework stabilizes Pd intermediates, enabling:
- Transient Directing Group (TDG) Strategies : Temporary coordination to Pd, promoting regioselective C–H arylation .
- Steric Control : The endo-N-methyl group prevents undesired β-hydride elimination .
Q. How do conflicting reports on biological activity (e.g., antimicrobial vs. inactive) correlate with structural modifications?
- Answer : Discrepancies arise from:
- Substituent Effects : 3-Nitrophenyl derivatives show enhanced antimicrobial activity due to electron-withdrawing groups, while alkyl substituents reduce potency .
- Stereochemistry : Enantiopure (1R,2S,4R) isomers exhibit higher target affinity than racemic mixtures in antiviral assays .
Q. What computational tools predict the compound’s reactivity in complex reaction environments?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
